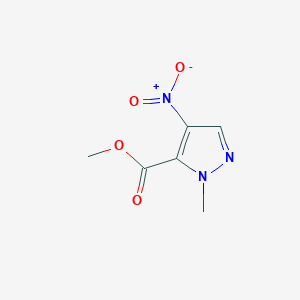

methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Description

BenchChem offers high-quality methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methyl-4-nitropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-8-5(6(10)13-2)4(3-7-8)9(11)12/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWHCLPGJQUYRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. The information is compiled from various chemical databases and scientific literature, presented in a structured format to facilitate research and development activities.

Compound Identification

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a heterocyclic organic compound featuring a pyrazole ring system.[1] The pyrazole core is substituted with a methyl group at the N1 position, a nitro group at the C4 position, and a methyl carboxylate group at the C5 position.[1] Its unique structure makes it a compound of interest in synthetic chemistry and potentially for applications in medicinal chemistry, given the prevalence of pyrazole derivatives in pharmaceuticals.

| Identifier | Value |

| IUPAC Name | methyl 1-methyl-4-nitropyrazole-5-carboxylate[2] |

| CAS Number | 309740-49-6[1][2] |

| Molecular Formula | C₆H₇N₃O₄[1][2] |

| Synonyms | methyl 2-methyl-4-nitropyrazole-3-carboxylate, 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-nitro-, methyl ester[2] |

| PubChem CID | 1255549[2] |

| InChI | InChI=1S/C6H7N3O4/c1-8-5(6(10)13-2)4(3-7-8)9(11)12/h3H,1-2H3[2] |

| InChIKey | ANWHCLPGJQUYRX-UHFFFAOYSA-N[2] |

| SMILES | CN1C(=C(C=N1)--INVALID-LINK--[O-])C(=O)OC[2] |

Physicochemical Properties

The following table summarizes the key computed and experimental physicochemical properties of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.

| Property | Value | Source |

| Molecular Weight | 185.14 g/mol | PubChem[1][2] |

| Exact Mass | 185.04365571 Da | PubChem[2] |

| Physical State | Solid (predicted) | --- |

| XLogP3-AA | 0.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. The following data has been reported:

| Spectroscopy Type | Observed Peaks and Assignments |

| ¹H NMR | δ 4.14 ppm (singlet, N-CH₃); δ 3.7-3.9 ppm (singlet, O-CH₃)[1] |

| Infrared (IR) | 1550-1500 cm⁻¹ (strong, asymmetric NO₂ stretch); 1390-1330 cm⁻¹ (strong, symmetric NO₂ stretch)[1] |

Chemical Properties and Reactivity

The chemical behavior of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is dictated by its functional groups: the pyrazole ring, the nitro group, and the methyl ester.

-

Pyrazole Ring: The pyrazole moiety is an aromatic heterocycle, which generally confers stability to the molecule.

-

Nitro Group: The electron-withdrawing nature of the nitro group influences the reactivity of the pyrazole ring. This group can undergo reduction to form an amino group (NH₂), a common transformation in the synthesis of pharmaceutical intermediates.[1]

-

Methyl Ester Group: The ester functionality can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification. It can also serve as a handle for nucleophilic substitution reactions to produce amides or other derivatives.[1]

Experimental Protocols

Synthesis of Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

-

Nitration of a Pyrazole Precursor: A suitable pyrazole precursor, such as methyl 1-methyl-1H-pyrazole-5-carboxylate, can be nitrated using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group at the 4-position.

-

Esterification and N-methylation: Alternatively, a synthesis could start from 4-nitropyrazole. The carboxylate group can be introduced, followed by N-methylation of the pyrazole ring. A plausible route is the reaction of 4-nitropyrazole with methyl chloroacetate in the presence of a base.[1]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record ¹H NMR spectra to identify the chemical shifts and multiplicities of the proton signals, confirming the presence of the N-methyl and O-methyl groups.

-

Record ¹³C NMR spectra to identify the chemical shifts of the carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample of the compound, for example, as a KBr pellet or a thin film.

-

Record the IR spectrum and identify the characteristic absorption bands for the functional groups, particularly the strong stretches of the nitro group (NO₂) and the carbonyl group (C=O) of the ester.

-

Visualizations

References

An In-Depth Technical Guide to Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (CAS Number: 309740-49-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative with potential applications as a versatile building block in medicinal and agricultural chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of the known biological context of related compounds. Due to the limited publicly available data on the specific biological activity of this compound, this guide also highlights the general therapeutic potential of the pyrazole scaffold and suggests potential avenues for future research.

Chemical and Physical Properties

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is an organic compound with the molecular formula C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol .[1] The molecule features a pyrazole ring, which is a five-membered heterocycle containing two adjacent nitrogen atoms, substituted with a methyl group at the N1 position, a nitro group at the C4 position, and a methyl carboxylate group at the C5 position.

Quantitative Data

A summary of the available quantitative data for methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is presented in Table 1. It is important to note that some of these properties are computed and may not represent experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₄ | PubChem[1] |

| Molecular Weight | 185.14 g/mol | PubChem[1] |

| CAS Number | 309740-49-6 | Smolecule |

| IUPAC Name | methyl 1-methyl-4-nitropyrazole-5-carboxylate | PubChem[1] |

| Canonical SMILES | CN1N=C(C(=C1)--INVALID-LINK--[O-])C(=O)OC | PubChem |

| InChI Key | ANWHCLPGJQUYRX-UHFFFAOYSA-N | PubChem |

| Computed LogP | 0.2 | PubChem[1] |

| Melting Point | 45-47°C | Smolecule |

| Decomposition Onset | 183-212°C | Smolecule |

| Peak Decomposition | 212-260°C | Smolecule |

Spectroscopic Data

-

Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum is expected to show characteristic signals for the N-methyl group and the ester methyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) between 1550-1500 cm⁻¹ and 1390-1330 cm⁻¹, respectively.

Experimental Protocols

The following section details the synthesis of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.

Synthesis of Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

General Procedure:

-

Synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate: A mixture of ethyl 2-ethoxy-4-nitro-3-oxobutanoate and hydrazine hydrate in ethanol is refluxed for several hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the pyrazole core.

-

N-Methylation: The synthesized ethyl 4-nitro-1H-pyrazole-5-carboxylate is dissolved in a suitable solvent such as dimethylformamide (DMF) and treated with a base like potassium carbonate. Methyl iodide is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is poured into ice-water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.

Note: This is a generalized protocol based on standard organic synthesis methodologies for similar compounds. Optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary to achieve a high yield of the desired product.

Biological Activity and Potential Applications

Currently, there is a lack of specific data in the public domain regarding the biological activity of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. However, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties.

General Biological Activities of Pyrazole Derivatives

Pyrazole-containing compounds have been reported to possess a broad spectrum of biological activities, including:

-

Anti-inflammatory: Acting as inhibitors of enzymes like cyclooxygenase (COX).

-

Anticancer: Showing cytotoxic effects against various cancer cell lines.

-

Antimicrobial: Exhibiting activity against bacteria and fungi.

-

Antiviral: Demonstrating efficacy against a range of viruses.

-

Analgesic: Providing pain relief through various mechanisms.

-

Anticonvulsant: Showing potential in the treatment of epilepsy.

The specific biological profile of a pyrazole derivative is highly dependent on the nature and position of its substituents. The presence of a nitro group and a carboxylate ester in the title compound suggests it could be a valuable intermediate for the synthesis of more complex, biologically active molecules. For instance, the nitro group can be reduced to an amine, providing a handle for further functionalization.

Potential as a Research Chemical

Given its structure, methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate serves as an excellent starting material or building block for the synthesis of novel compounds for high-throughput screening in drug discovery programs. Its potential applications could be explored in:

-

Pharmaceutical Research: As a scaffold for the development of new therapeutic agents.

-

Agricultural Chemistry: For the synthesis of novel herbicides, fungicides, or insecticides.

-

Materials Science: As a component in the development of new functional materials.

Visualizations

Synthetic Workflow

The following diagram illustrates a potential synthetic workflow for the preparation of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.

Caption: A potential synthetic pathway for methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.

Hypothetical Signaling Pathway Involvement

As the specific mechanism of action for this compound is unknown, the following diagram illustrates a general signaling pathway often targeted by pyrazole-containing anti-inflammatory drugs, the Cyclooxygenase (COX) pathway. It is crucial to note that the involvement of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate in this pathway is purely hypothetical and for illustrative purposes only.

Caption: Hypothetical inhibition of the COX pathway by a pyrazole-based anti-inflammatory drug.

Conclusion and Future Directions

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a chemical entity with significant potential as a synthetic intermediate. While its own biological profile remains to be elucidated, its structural features are common in a wide range of bioactive molecules. Future research should focus on:

-

Detailed Synthesis and Characterization: Publication of a detailed, optimized, and fully characterized synthesis protocol.

-

Physicochemical Profiling: Experimental determination of key properties such as solubility, pKa, and logP.

-

Biological Screening: Comprehensive in vitro and in vivo screening to identify any potential biological activities. This could include assays for enzyme inhibition (e.g., kinases, COX), receptor binding, and antimicrobial or anticancer activity.

-

Derivatization: Utilizing the nitro and ester functionalities to create a library of new compounds for further biological evaluation.

This in-depth technical guide provides a foundation for researchers and professionals interested in exploring the potential of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. Further investigation into its properties and activities is warranted to unlock its full potential in drug discovery and other chemical sciences.

References

Structure and molecular formula of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring a pyrazole core functionalized with a nitro group and a methyl ester, offers versatile sites for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. This document provides a comprehensive overview of its structure, molecular formula, and available physicochemical and spectral data, along with insights into its synthesis.

Molecular Structure and Formula

The molecular structure of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate consists of a central 1-methylpyrazole ring. A nitro group (-NO₂) is attached at the 4-position, and a methyl carboxylate group (-COOCH₃) is at the 5-position.

The molecular formula for this compound is C₆H₇N₃O₄ .[1]

Structural Diagram (DOT Language):

Caption: Chemical structure of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties is provided below. This data is crucial for the identification, purification, and handling of the compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₇N₃O₄ | [1] |

| Molecular Weight | 185.14 g/mol | [1] |

| CAS Number | 309740-49-6 | [2][3] |

| IUPAC Name | methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | [1] |

| Appearance | Yellow solid or liquid | |

| Melting Point | 45-47 °C | [2] |

| Decomposition Temp. | 183-212 °C (onset) | [2] |

| InChI | InChI=1S/C6H7N3O4/c1-8-5(6(10)13-2)4(3-7-8)9(11)12/h3H,1-2H3 | [1] |

| InChIKey | ANWHCLPGJQUYRX-UHFFFAOYSA-N | [1][3] |

| SMILES | CN1C(=C(C=N1)--INVALID-LINK--[O-])C(=O)OC | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate are not extensively reported in publicly available literature. However, based on general synthetic methodologies for pyrazole derivatives, two primary routes can be proposed.[2]

Logical Workflow for Proposed Synthesis:

References

The Rising Potential of Nitropyrazole Derivatives in Therapeutic Applications: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1] The introduction of a nitro group to this versatile core gives rise to nitropyrazole derivatives, a class of compounds exhibiting a distinct and potent range of biological effects. This technical guide delves into the burgeoning field of nitropyrazole research, summarizing key findings on their biological activities, providing detailed experimental insights, and visualizing the underlying molecular mechanisms. The unique electronic properties conferred by the nitro group significantly influence the reactivity and interaction of these molecules with biological targets, opening new avenues for drug discovery in oncology, infectious diseases, and beyond.

Anticancer Activity: A Primary Therapeutic Target

Nitropyrazole derivatives have emerged as promising candidates for anticancer drug development, demonstrating significant cytotoxicity against various cancer cell lines.[2] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and interference with cellular signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected nitropyrazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Name/Structure | Cancer Cell Line | IC50 (µM) | Reference |

| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | A549 (Lung Carcinoma) | 1.8 ± 0.2 | [2] |

| HCT116 (Colon Carcinoma) | 2.5 ± 0.3 | [2] | |

| MCF-7 (Breast Adenocarcinoma) | 3.1 ± 0.4 | [2] | |

| 1,3-Diaryl-5-nitropyrazoles | Varies (In silico prediction) | Target: Oxidoreductases, Proteases | [3] |

Note: The data presented is a selection from available literature and is intended to be representative of the potential of this class of compounds.

Mechanism of Action: Targeting Key Cellular Processes

While the precise mechanisms for many nitropyrazole derivatives are still under investigation, several studies point towards their ability to act as potent enzyme inhibitors. For instance, in silico analyses suggest that 1,3-diaryl-5-nitropyrazoles may exhibit inhibitory activity against oxidoreductases and proteases, enzymes often dysregulated in cancer.[3]

The anticancer activity of platinum(II) complexes incorporating nitropyrazole ligands, such as trans-[PtCl₂(1-methyl-4-nitropyrazole)₂], is thought to be analogous to that of cisplatin, involving interaction with DNA to induce apoptosis in cancer cells.[2] However, the unique ligand structure may lead to altered pharmacological profiles, potentially overcoming cisplatin resistance.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Nitropyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacterial and fungal strains.[4]

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents MIC values for representative nitropyrazole-containing compounds against various microorganisms.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives | S. aureus ATCC 25923 | Not specified, but showed pronounced effect | [4] |

| E. coli ATCC 25922 | Not specified, but showed pronounced effect | [4] | |

| C. albicans ATCC 885-653 | Not specified, but showed pronounced effect | [4] |

Note: The reference indicates a pronounced effect, highlighting the potential of this scaffold, though specific MIC values for a range of derivatives were not detailed in the abstract.[4]

Enzyme Inhibition: A Versatile Mode of Action

Beyond their direct cytotoxic and antimicrobial effects, nitropyrazole derivatives have been investigated as inhibitors of various enzymes, underscoring their potential to modulate a wide array of physiological and pathological processes.

Quantitative Analysis of Enzyme Inhibition

The inhibitory activity of nitropyrazole derivatives against specific enzymes is a promising area of research.

| Compound Class | Enzyme Target | Inhibition Data | Reference |

| Pyrazole derivatives (general) | α-Amylase | Compound B showed 50% inhibition | [5] |

| 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Monoamine Oxidases (MAO) | Good inhibitory activity, reversible | [6] |

| Pyrazole-based heterocyclic compounds | Urease | Selective inhibition by compounds 1, 2, and 3 | [7] |

Note: While these examples are for broader pyrazole classes, the inclusion of a nitro group can significantly modulate this activity, representing a key area for future structure-activity relationship (SAR) studies.

Synthesis and Experimental Protocols

The synthesis of nitropyrazole derivatives is a critical aspect of their development as therapeutic agents. Various synthetic strategies have been employed, often involving multi-step reactions.

General Synthesis of Nitropyrazoles

A common method for the synthesis of nitropyrazoles involves the nitration of a pyrazole precursor. For example, 3,4-dinitropyrazole (DNP) can be synthesized from pyrazole through a sequence of N-nitration, rearrangement, and C-nitration.[8] The optimization of reaction conditions, such as temperature and the ratio of nitrating agents, is crucial for achieving high yields and purity.[8] Another approach involves the synthesis of 1-methyl-3,4,5-trinitropyrazole (MTNP) from N-methylpyrazole via iodination followed by nitration.[8]

Synthesis of Platinum(II) Complexes with Nitropyrazole Ligands

The synthesis of complexes like trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] involves the reaction of K₂PtCl₄ with the corresponding nitropyrazole ligand at room temperature, with protection from light.[2] The reaction progress is monitored by thin-layer chromatography (TLC), and the final products are purified and characterized using spectroscopic methods such as ¹H and ¹³C NMR, IR, and mass spectrometry.[2]

Antimicrobial Activity Assay

The antimicrobial activity of synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This involves preparing serial dilutions of the compounds in a suitable broth medium, inoculating with a standardized suspension of the test microorganism, and incubating under appropriate conditions. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Path Forward: Workflows and Pathways

To better understand the research and development pipeline for nitropyrazole derivatives, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway that could be targeted by these compounds.

Caption: A generalized experimental workflow for the development of nitropyrazole derivatives.

References

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Thermal Stability and Decomposition of Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related nitropyrazole derivatives to project its thermal behavior, decomposition pathways, and appropriate analytical methodologies. This information is critical for ensuring safe handling, storage, and processing of this and similar energetic compounds in research and development settings.

Predicted Thermal Properties

The thermal properties of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate are predicted based on data from analogous nitro-substituted pyrazole derivatives. These compounds typically exhibit moderate thermal stability. The key thermal events are melting followed by a multi-stage exothermic decomposition.

Table 1: Predicted Thermal Decomposition Data for Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

| Thermal Parameter | Predicted Value Range | Method of Analysis | Notes |

| Melting Point (T_m) | 45 - 47 °C | DSC | Endothermic event preceding decomposition. |

| Onset Decomposition Temperature (T_onset) | 180 - 212 °C | DSC/TGA | Temperature at which decomposition begins. |

| Peak Decomposition Temperature (T_peak) | 212 - 260 °C | DSC | Temperature of maximum decomposition rate, characterized by a sharp exothermic peak. |

| Decomposition Profile | Two-stage | TGA | Initial stage corresponds to the loss of the nitro group. |

Note: The data presented are estimations derived from published values for structurally similar nitropyrazole compounds and should be confirmed by direct experimental analysis.

Table 2: Comparative Thermal Stability of Related Nitropyrazole Derivatives

| Compound | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Reference |

| 4-amino-3,5-dinitropyrazole (LLM-116) | ~183 | - | [1] |

| N-allyl-3,4-DNP | - | 201.2 | [2] |

| N-acryloyl-3,4-DNP | - | 194.8 | [2] |

| N-allyl-3,5-DNP | - | 217.4 | [2] |

| N-acryloyl-3,5-DNP | - | 255.1 | [2] |

| 3,4-Dinitropyrazole (3,4-DNP) | - | 275 | [2] |

| 3,5-Dinitropyrazole (3,5-DNP) | - | 296 | [2] |

Experimental Protocols for Thermal Analysis

The following are generalized yet detailed methodologies for the key experiments used to characterize the thermal stability of energetic materials like methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. These protocols are based on standard practices and relevant ASTM and ISO standards.[3][4][5]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, onset decomposition temperature, peak decomposition temperature, and heat of decomposition (ΔH_d).

Methodology:

-

Sample Preparation: A small sample of the compound (typically 1-5 mg) is accurately weighed into a hermetically sealed aluminum or gold-plated copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium).

-

Experimental Conditions:

-

Atmosphere: A dynamic inert atmosphere, typically nitrogen or argon, is maintained at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Heating Rate: The sample is heated at a constant linear rate, commonly 5, 10, 15, and 20 °C/min, to evaluate the kinetics of decomposition.

-

Temperature Range: The analysis is typically run from ambient temperature to a temperature beyond the final decomposition event (e.g., 30 °C to 400 °C).

-

-

Data Analysis: The resulting heat flow as a function of temperature is analyzed to identify endothermic events (melting) and exothermic events (decomposition). The onset temperature of the decomposition exotherm is determined by the intersection of the baseline with the tangent of the leading edge of the peak. The peak temperature is the point of maximum heat flow. The area under the exothermic peak is integrated to calculate the heat of decomposition.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of the compound as a function of temperature and to identify the stages of decomposition.

Methodology:

-

Sample Preparation: A sample of the compound (typically 5-10 mg) is weighed into a ceramic or aluminum crucible.

-

Instrument Setup: The TGA balance is tared, and the instrument is calibrated for mass and temperature.

-

Experimental Conditions:

-

Atmosphere: A controlled inert (nitrogen) or reactive (air) atmosphere is maintained at a constant flow rate.

-

Heating Rate: The sample is heated at a constant rate, often corresponding to the rates used in DSC analysis to allow for direct comparison of results.

-

Temperature Range: The temperature range is set to cover the entire decomposition process.

-

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve and its first derivative (DTG curve) are analyzed to determine the temperatures at which mass loss occurs and the number of decomposition stages.

Visualizations

Experimental Workflow

Proposed Thermal Decomposition Pathway

The thermal decomposition of nitropyrazoles is a complex process that can be initiated by several mechanisms.[1] For methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, the most probable initial step is the homolytic cleavage of the C4-NO₂ bond, which is generally the weakest bond in such molecules. This is followed by a cascade of fragmentation and rearrangement reactions.

Discussion of Thermal Decomposition

The thermal decomposition of nitropyrazole derivatives is primarily governed by the nitro group(s) attached to the pyrazole ring. The initial and rate-determining step is typically the cleavage of the C-NO₂ bond, leading to the formation of a pyrazole radical and a nitrogen dioxide radical.[1] This initiation is followed by a series of complex, exothermic reactions, including the fragmentation of the pyrazole ring.

For methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, the presence of the N-methyl and methyl ester groups may influence the subsequent fragmentation pathways. However, the primary decomposition is expected to follow the characteristic pattern of nitropyrazoles. The decomposition is autocatalytic in nature, meaning that the products of the initial decomposition can accelerate further decomposition.

Several decomposition mechanisms have been proposed for nitropyrazoles, including:

-

Homolytic C-NO₂ bond cleavage: As depicted in the diagram above, this is often the most favorable pathway.

-

Nitro-nitrite rearrangement: An intramolecular rearrangement of the nitro group to a nitrite group, followed by O-NO bond cleavage.

-

Intramolecular oxidation: The nitro group can oxidize an adjacent carbon atom, leading to ring opening.[1]

The actual decomposition pathway can be a combination of these mechanisms and is highly dependent on the specific molecular structure and experimental conditions. The gaseous products typically include N₂, CO₂, H₂O, NO₂, and various other small molecules.[1]

Conclusion

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is predicted to be a moderately stable energetic material, with thermal decomposition commencing in the range of 180-212 °C. Its decomposition is expected to be a multi-stage, exothermic process initiated by the cleavage of the C-NO₂ bond. A thorough experimental investigation using DSC and TGA is essential to precisely quantify its thermal properties and to ensure its safe handling and application in research and development. The methodologies and predicted behaviors outlined in this guide provide a solid foundation for such an investigation.

References

Spectroscopic and Synthetic Profile of Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for the key chemical intermediate, methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. This pyrazole derivative is a valuable building block in the synthesis of a variety of biologically active molecules. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided.

Spectroscopic Data

The structural confirmation of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for elucidating the molecular structure of organic compounds.

¹H NMR Spectral Data: Partial proton NMR data reveals characteristic signals for the methyl groups attached to the pyrazole nitrogen and the ester functionality. A key diagnostic feature for the confirmation of this specific regioisomer is the absence of a strong Nuclear Overhauser Effect (NOE) correlation between the pyrazole ring proton (H3) and the N1-methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 4.14 | Singlet | N-CH₃ |

| 3.7 - 3.9 | Singlet | O-CH₃ |

Table 1: ¹H NMR chemical shifts for methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.

¹³C NMR Spectral Data: No experimentally verified ¹³C NMR data for this specific compound has been identified in the surveyed literature.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is characterized by strong absorption bands corresponding to the nitro and carbonyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1550 - 1500 | Strong | Asymmetric NO₂ stretch |

| 1390 - 1330 | Strong | Symmetric NO₂ stretch |

Table 2: Characteristic infrared absorption bands for methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight.

No experimentally verified mass spectrometry data for this specific compound has been identified in the surveyed literature.

Experimental Protocols

Synthesis of Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Two primary synthetic routes have been proposed for the preparation of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate:

-

From 4-Nitropyrazole: This method involves the reaction of a 4-nitropyrazole precursor with methyl chloroacetate in the presence of a base. The base facilitates the deprotonation of the pyrazole nitrogen, which then acts as a nucleophile to displace the chloride from methyl chloroacetate, forming the ester.

-

One-Pot Synthesis: A more convergent approach involves a one-pot reaction. This typically entails the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by in-situ methylation to yield the final product.

A specific, detailed experimental protocol from a peer-reviewed source is not yet available in the public domain. However, a general procedure for the methylation of a related pyrazole is described in US Patent US20090156582A1, which can be adapted. In this procedure, the starting pyrazole is reacted with methyl iodide in the presence of potassium carbonate in acetone. The reaction mixture is stirred for several hours, followed by an aqueous workup and extraction with an organic solvent.

Spectroscopic Analysis Protocol

The following are general protocols for the acquisition of spectroscopic data for pyrazole derivatives, which would be applicable to the title compound.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ 0.00).

IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a dispersion in a potassium bromide (KBr) pellet.

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced into the instrument, and the resulting mass-to-charge ratios of the fragmented or molecular ions are recorded.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

A Technical Guide to the Historical Synthesis and Discovery of Nitropyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical synthesis, discovery, and key properties of nitropyrazole compounds. These nitrogen-rich heterocyclic compounds have garnered significant interest due to their diverse applications, ranging from energetic materials to potential therapeutic agents. This document details the pivotal synthetic methodologies for key nitropyrazole derivatives, presents their quantitative properties in a comparative format, and visualizes the primary synthetic pathways.

Historical Overview and Significance

The study of pyrazole derivatives dates back to the 19th century, but the introduction of the nitro group onto the pyrazole ring marked a significant advancement in the field of energetic materials and medicinal chemistry. Nitropyrazoles are characterized by their high density, substantial heats of formation, and tailored thermal stability, making them attractive as powerful and insensitive explosives.[1][2] Beyond their energetic applications, nitropyrazole derivatives have been explored for their potential in drug development, exhibiting a range of biological activities, including anticancer and anti-inflammatory properties.[3][4][5] This guide focuses on the foundational synthetic routes that have enabled the exploration of these versatile compounds.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of nitropyrazole compounds primarily involves the direct nitration of the pyrazole ring or the rearrangement of N-nitropyrazole precursors. The regioselectivity of the nitration is highly dependent on the reaction conditions and the substituents on the pyrazole core.

Synthesis of 4-Nitropyrazole

A common and efficient route to 4-nitropyrazole involves a one-pot, two-step method starting from pyrazole.[6]

Experimental Protocol: One-Pot Synthesis of 4-Nitropyrazole [6]

-

Preparation of Pyrazole Sulfate: In a 100 mL four-necked flask equipped with a stirrer and a thermometer, 11 mL (0.21 mol) of concentrated sulfuric acid is added, followed by the sequential addition of 6.8 g (0.1 mol) of pyrazole at room temperature. The mixture is stirred for 30 minutes.

-

Nitration: The flask is placed in an ice-water bath, and 25 mL of fuming nitrosulfuric acid is added dropwise.

-

Reaction and Isolation: After the addition is complete, the reaction temperature is raised to 50°C and maintained for 1.5 hours. The reaction mixture is then poured into 200 mL of ice water, leading to the precipitation of a white solid. The solid is collected by filtration, washed with ice water, and dried under a vacuum to yield 4-nitropyrazole. Recrystallization from an ethyl ether/hexane mixture can be performed for further purification, achieving a yield of up to 85%.[6]

Synthesis of 3,4-Dinitropyrazole

The synthesis of 3,4-dinitropyrazole (3,4-DNP) typically proceeds through a multi-step process involving the initial synthesis of 3-nitropyrazole.[7][8]

Experimental Protocol: Synthesis of 3,4-Dinitropyrazole [7][8][9]

-

N-Nitration of Pyrazole: 6.03 g of pyrazole is dissolved in 18 mL of glacial acetic acid. To this solution, 6.0 mL of fuming nitric acid is slowly added, followed by 18 mL of acetic anhydride, while maintaining the temperature between 20-25°C. The reaction is stirred for 2 hours, after which crushed ice is added to precipitate the product. The solid N-nitropyrazole is collected by filtration and dried, with a crude yield of approximately 84%.[9]

-

Thermal Rearrangement to 3-Nitropyrazole: The synthesized N-nitropyrazole is then thermally rearranged to 3-nitropyrazole. This is often achieved by heating in a high-boiling solvent such as anisole.[7]

-

C-Nitration to 3,4-Dinitropyrazole: 3-nitropyrazole is dissolved in concentrated sulfuric acid. A mixed acid solution (concentrated nitric acid and concentrated sulfuric acid) is then added. The reaction conditions, such as the molar ratio of 3-nitropyrazole to nitric acid (optimized at 1:2), temperature (55-60°C), and reaction time (1 hour), are crucial for achieving a good yield. The total yield for 3,4-DNP can reach up to 55%.[8]

Synthesis of 3,5-Dinitropyrazole

The synthesis of 3,5-dinitropyrazole (3,5-DNP) also starts from 3-nitropyrazole but follows a different nitration and rearrangement pathway.[10][11]

Experimental Protocol: Synthesis of 3,5-Dinitropyrazole [10]

-

Synthesis of 3-Nitropyrazole: This step is identical to the initial steps for the synthesis of 3,4-DNP, involving N-nitration of pyrazole followed by thermal rearrangement.

-

N-Nitration of 3-Nitropyrazole: 3-nitropyrazole is subjected to another N-nitration step.

-

Second Thermal Rearrangement: The resulting 1,3-dinitropyrazole undergoes a second thermal rearrangement to yield 3,5-dinitropyrazole. This process can achieve a yield of 71%.[10]

Synthesis of 1-Methyl-3,4,5-trinitropyrazole (MTNP)

MTNP is a high-energy material synthesized from N-methylpyrazole.[1]

Experimental Protocol: Synthesis of 1-Methyl-3,4,5-trinitropyrazole [1]

-

Iodination of N-methylpyrazole: N-methylpyrazole is subjected to iodination using an iodine/potassium iodate aqueous solution at an elevated temperature.

-

Nitration: The resulting polyiodinated N-methylpyrazole is then nitrated using 100% nitric acid. The optimal reaction temperature for this step is between 80-83°C to ensure the desired substitution pattern.

Quantitative Data of Nitropyrazole Compounds

The following tables summarize the key physical and energetic properties of various nitropyrazole compounds, providing a basis for comparison.

Table 1: Physical Properties of Selected Nitropyrazole Compounds

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) |

| 3-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | 175.5[12] | 1.61[13] |

| 4-Nitropyrazole | C₃H₃N₃O₂ | 113.07 | 160-164[14] | 1.52[15] |

| 3,4-Dinitropyrazole | C₃H₂N₄O₄ | 158.07 | 86-88[16] | 1.87[16] |

| 3,5-Dinitropyrazole | C₃H₂N₄O₄ | 158.07 | 173[2] | 1.79 |

| 4-Amino-3,5-dinitropyrazole | C₃H₃N₅O₄ | 173.09 | 175.5 (endo peak)[12] | 1.90[17] |

| 1-Methyl-3,4,5-trinitropyrazole | C₄H₃N₅O₆ | 233.09 | 91.5 | 1.82 |

| 3,4,5-Trinitropyrazole | C₃HN₅O₆ | 203.06 | 182.1 (exo peak)[12] | 1.867[18] |

Table 2: Energetic Properties of Selected Nitropyrazole Compounds

| Compound | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |

| 4-Nitropyrazole | 6.68[15] | 18.81[15] | >25 |

| 3,4-Dinitropyrazole | 8.1[16] | 29.4[16] | 67.4[2] |

| 3,5-Dinitropyrazole | 8.4 | 31.0 | 110.0[2] |

| 4-Amino-3,5-dinitropyrazole | 8.50[17] | 31.89[17] | >40 |

| 1-Methyl-3,4,5-trinitropyrazole | 8.96[19] | 34.9 | 15 |

| 3,4,5-Trinitropyrazole | 9.25[18] | 38.6[18] | 12 |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core synthetic workflows for key nitropyrazole compounds.

Caption: Synthetic workflow for 4-Nitropyrazole.

Caption: Synthetic workflows for Dinitropyrazoles.

Biological Activity and Future Directions

While the primary focus of nitropyrazole research has been on energetic materials, their biological activities are an emerging area of interest. Certain pyrazole derivatives have been shown to inhibit nitric oxide synthase (NOS) and cyclooxygenase (COX) enzymes, suggesting potential applications as anti-inflammatory agents.[20][21] For instance, 1H-pyrazole-1-carboxamidine has demonstrated potent inhibition of NOS isoforms.[20] Furthermore, some platinum(II) complexes incorporating nitropyrazole ligands have exhibited significant cytotoxic activity against cancer cell lines.[3]

The future of nitropyrazole research will likely involve a dual focus. In materials science, the development of novel, high-performance, and insensitive energetic materials will continue to be a priority. In medicinal chemistry, the exploration of nitropyrazole scaffolds for the design of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases, holds considerable promise. Further structure-activity relationship (SAR) studies are needed to optimize the biological efficacy and safety profiles of these compounds.

Caption: Inhibition of Inflammatory Pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. mdpi.com [mdpi.com]

- 4. srrjournals.com [srrjournals.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Page loading... [wap.guidechem.com]

- 7. imemg.org [imemg.org]

- 8. researchgate.net [researchgate.net]

- 9. CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents [patents.google.com]

- 10. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. osti.gov [osti.gov]

- 13. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Nitropyrazole CAS#: 2075-46-9 [m.chemicalbook.com]

- 15. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Strategic Intermediate: Unlocking Novel Kinase Inhibitors with Methyl 1-Methyl-4-nitro-1H-pyrazole-5-carboxylate

For Immediate Release

Shanghai, China – December 27, 2025 – In the landscape of modern drug discovery, the pursuit of novel kinase inhibitors remains a cornerstone of oncology research. Within this highly competitive field, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of complex, biologically active molecules. This technical guide delves into the emerging research applications of one such key building block: methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate . While not a therapeutic agent in itself, this pyrazole derivative serves as a critical precursor for the synthesis of potent kinase inhibitors, most notably those targeting Polo-like kinase 1 (PLK1), a pivotal regulator of cell division and a validated target in cancer therapy.

This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthetic pathways, experimental protocols, and biological activities of compounds derived from this versatile intermediate.

From Intermediate to Inhibitor: The Synthetic Pathway to Potent Therapeutics

The primary utility of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate lies in its facile conversion to a 3-aminopyrazole scaffold. This transformation is a gateway to a class of compounds known as pyrazolo[3,4-d]pyrimidines, which have demonstrated significant potential as kinase inhibitors. The general synthetic strategy involves a two-step process:

-

Reduction of the Nitro Group: The nitro group at the 4-position of the pyrazole ring is reduced to an amino group. This is a crucial step that transforms the electron-withdrawing nature of the nitro group into the electron-donating and nucleophilic character of an amino group, which is essential for the subsequent cyclization reaction.

-

Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core: The resulting 3-amino-1-methyl-1H-pyrazole-5-carboxamide is then cyclized with an appropriate reagent to form the fused pyrazolo[3,4-d]pyrimidine ring system. This bicyclic structure is a privileged scaffold in kinase inhibitor design, as it mimics the purine core of ATP and can effectively compete for the ATP-binding site of various kinases.

A prime example of a potent kinase inhibitor synthesized via this pathway is Volasertib (BI 6727) , a selective inhibitor of Polo-like kinase 1 (PLK1).

Quantitative Analysis of Kinase Inhibition

The derivatives of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, particularly those with the pyrazolo[3,4-d]pyrimidine core, have been extensively evaluated for their inhibitory activity against various kinases. The following table summarizes the inhibitory concentrations (IC50) of Volasertib (BI 6727) against members of the Polo-like kinase family.

| Compound | Target Kinase | IC50 (nM) |

| Volasertib (BI 6727) | PLK1 | 0.87[1][2] |

| Volasertib (BI 6727) | PLK2 | 5[1][2] |

| Volasertib (BI 6727) | PLK3 | 56[1][2] |

Experimental Protocols

Synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

A detailed, improved synthesis for a key intermediate, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, has been reported, which is a crucial precursor for sildenafil, another drug molecule with a similar pyrazole core. This multi-step synthesis starts from ethyl 3-n-propylpyrazole-5-carboxylate and involves methylation, hydrolysis, nitration, and subsequent reduction. The improved process highlights a one-pot methylation and hydrolysis step and a catalytic reduction using ammonium formate and a metal catalyst, achieving a total yield of 39.3%.[3]

General Procedure for Kinase Inhibition Assay

The inhibitory activity of pyrazole derivatives against target kinases is typically assessed using in vitro kinase inhibition assays. A common method is outlined below:

-

Reagent Preparation: A reaction buffer is prepared containing the target kinase (e.g., PLK1), a specific peptide substrate, ATP, and MgCl2.

-

Compound Preparation: The test compounds are serially diluted in DMSO to generate a range of concentrations.

-

Reaction Initiation: In a 96-well plate, the kinase, the test compound dilution, and the substrate are combined. The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

-

Detection: The reaction is terminated, and the kinase activity is quantified. A common method involves using a phosphospecific antibody that recognizes the phosphorylated substrate, followed by a secondary detection system (e.g., fluorescence or luminescence).

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a DMSO control. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Mechanism of Action: The PLK1-p53 Signaling Axis

Volasertib (BI 6727) exerts its anti-cancer effects by inhibiting PLK1, which leads to a cascade of events culminating in mitotic arrest and apoptosis.[1][2] A key player in this process is the tumor suppressor protein p53. Inhibition of PLK1 can activate the p53 signaling pathway.[4] Activated p53 can then upregulate the expression of downstream targets like p21, a cyclin-dependent kinase inhibitor, which contributes to cell cycle arrest.[5] Furthermore, p53 can induce apoptosis by promoting the expression of pro-apoptotic proteins. The efficacy of PLK1 inhibitors can be influenced by the p53 status of the cancer cells.[4]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The status of p53 affects the efficacy of PLK1 inhibitor BI6727 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibition of polo-like kinase 1 by volasertib (BI 6727) causes significant melanoma growth delay and regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate in common lab solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. Due to the limited availability of direct experimental solubility data for this specific compound, this guide synthesizes information from structurally similar molecules and established principles of organic chemistry to predict its solubility in common laboratory solvents. Furthermore, a detailed experimental protocol for determining the precise solubility of this and other novel compounds is provided, alongside a visual workflow to guide the experimental process.

Predicted Solubility Profile

Based on these considerations, the predicted solubility of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate in a range of common laboratory solvents is summarized in the table below. It is anticipated that the compound will exhibit good solubility in polar aprotic and some polar protic solvents.

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, effective at dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | High | Polar aprotic solvent with strong solvating capabilities. |

| Acetone | Moderate to High | Polar aprotic solvent, known to dissolve similar nitro-pyrazole derivatives. |

| Dichloromethane (DCM) | Moderate to High | A versatile solvent capable of dissolving moderately polar compounds. |

| Ethyl Acetate | Moderate | A moderately polar solvent. |

| Methanol | Moderate | A polar protic solvent; solubility is expected due to potential hydrogen bonding. |

| Ethanol | Moderate | Similar to methanol, a polar protic solvent. |

| Isopropanol | Low to Moderate | A less polar protic solvent compared to methanol and ethanol. |

| Water | Low | The presence of non-polar methyl groups and the overall organic structure likely limit aqueous solubility. |

| Hexane | Low | A non-polar solvent, unlikely to effectively solvate the polar functional groups of the compound. |

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for predicting its solubility and behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₄ | PubChem[1] |

| Molecular Weight | 185.14 g/mol | PubChem[1] |

| Calculated logP | 0.2 | PubChem[1] |

| Melting Point | Not available | |

| Appearance | Solid (predicted) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. This protocol is based on the widely accepted shake-flask method, which is considered a reliable technique for determining thermodynamic solubility.

Materials and Equipment

-

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

-

Selected solvents (e.g., DMSO, DMF, acetone, DCM, ethyl acetate, methanol, ethanol, isopropanol, water, hexane)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 20 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The concentration of the dissolved solid should not change over time once equilibrium is established.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent using the following formula:

Solubility (mg/mL) = (Concentration from calibration curve) × (Dilution factor)

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of a compound.

References

Technical Guide on the Safety and Handling of Methyl 1-Methyl-4-nitro-1H-pyrazole-5-carboxylate

Hazard Identification and Classification

Based on the hazard classifications of analogous pyrazole derivatives, methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is anticipated to be a hazardous substance. The primary hazards are likely to include irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[1] Nitro-containing compounds can also pose reactivity and thermal stability hazards.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

This classification is extrapolated from data on similar compounds and should be treated as a preliminary guide.

Physical and Chemical Properties

Limited specific data for the target compound is available. However, some thermal properties have been documented.

Table 2: Known Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₄ | Smolecule |

| Molecular Weight | 185.14 g/mol | Smolecule |

| Melting Point | 45-47°C | Smolecule |

| Decomposition Onset | 183-212°C | Smolecule |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk. A systematic approach should be adopted for all work involving this compound.

Engineering Controls

-

Ventilation: All handling of the solid compound and any solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

-

Emergency Equipment: An ANSI-approved eyewash station and safety shower must be readily accessible within a 10-second travel time from the work area.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this chemical.

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE Category | Item | Specifications |

| Eye Protection | Safety Goggles | Must be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[2] |

| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[2] |

| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Inspect gloves before each use and change immediately upon contamination.[2] |

| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[2] |

| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside of a fume hood.[2] |

Storage

-

Store in a tightly closed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area.[2]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.

Experimental Protocols & Procedures

General Handling Protocol

-

Preparation: Before starting work, ensure all necessary engineering controls are functioning and all required PPE is available and in good condition.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to contain any dust. Use appropriate tools to avoid generating dust.

-

During Experimentation: Keep all containers with the compound clearly labeled. Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.

-

Post-Handling: Wash hands and any potentially exposed skin thoroughly with soap and water after handling, even if gloves were worn.

Disposal

-

Dispose of waste material in accordance with local, regional, and national regulations.

-

It is recommended to dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1] |

| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[1] |

Spill Management Protocol

-

Evacuate: Evacuate non-essential personnel from the immediate spill area.

-

Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.

-

Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[2]

-

Contain: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[2]

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.[2]

Visualizations

Safety and Handling Workflow

Caption: General workflow for safely handling chemical compounds.

Emergency Spill Response Logic

Caption: Logical flow for responding to a chemical spill.

References

Methodological & Application

Detailed synthesis protocol for methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, a valuable building block in medicinal chemistry and materials science. The protocol is based on established synthetic routes for analogous compounds and is supplemented with known physical and spectral data for the target molecule.

Chemical Data Summary

A summary of the available quantitative data for the target compound, methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, is presented in Table 1. This information is crucial for the characterization and quality control of the synthesized product.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₇N₃O₄ | N/A |

| Molecular Weight | 185.14 g/mol | N/A |

| Melting Point | 45-47 °C | [1] |

| Decomposition Onset | 183-212 °C | [1] |

| Peak Decomposition | 212-260 °C | [1] |

| ¹H NMR (N-CH₃) | δ 4.14 ppm (singlet) | [1] |

| ¹H NMR (COOCH₃) | δ 3.7-3.9 ppm (singlet) | [1] |

Synthesis Methodology

The primary synthetic strategy for methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate involves a regioselective cyclocondensation reaction. This approach utilizes an enamine intermediate, which reacts with methylhydrazine to form the pyrazole ring system. An alternative, though less direct, method involves the methylation of a pre-formed pyrazole ring.

Primary Synthetic Route: Cyclocondensation

This method is anticipated to provide good yields and high regioselectivity. The overall reaction scheme is depicted below:

Caption: Synthetic workflow for methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate

-

To a stirred solution of ethyl 2-nitroacetate (1 equivalent) in an appropriate aprotic solvent such as dichloromethane or toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

-

Dissolve the crude ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

-

Add methylhydrazine (1.1 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.

Step 3: Transesterification to Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (if necessary)

-

Dissolve the purified ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide).

-

Stir the mixture at room temperature or gentle heat until the transesterification is complete, as monitored by TLC.

-

Neutralize the catalyst and remove the excess methanol under reduced pressure.

-

Purify the resulting methyl ester by recrystallization or column chromatography.

Alternative Synthetic Route: N-Methylation

An alternative approach involves the direct methylation of a suitable pyrazole precursor.

Caption: N-Methylation route to the target compound.

Experimental Protocol

-

To a solution of methyl 4-nitro-1H-pyrazole-5-carboxylate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate or sodium hydride) (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 equivalents), dropwise to the suspension.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction by the addition of water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired N-methylated pyrazole.

Characterization

The identity and purity of the synthesized methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The obtained data should be compared with the values presented in Table 1.

References

Application Notes and Protocols: Reaction Kinetics of Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a functionalized heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. The presence of both an electron-withdrawing nitro group and a carboxylate group on the pyrazole ring suggests a rich and varied reactivity profile. Understanding the reaction kinetics of this molecule is paramount for its effective utilization in the synthesis of more complex chemical entities, enabling precise control over reaction outcomes and the optimization of process parameters.

These application notes provide a detailed overview of the expected reaction kinetics of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, focusing on two key transformations: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group. While specific, experimentally determined kinetic data for this exact molecule is not extensively available in the current literature, this document provides generalized protocols and illustrative data based on the well-established reactivity of analogous nitropyrazole and nitroaromatic systems.

Key Reactive Sites and Expected Reactivity

The chemical structure of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate features two primary sites for chemical transformation: the pyrazole ring, which is activated towards nucleophilic attack by the nitro group, and the nitro group itself, which can be reduced to an amino group.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group at the C4 position and the ester group at C5 significantly activates the pyrazole ring for nucleophilic attack. The most likely position for substitution is at the carbon bearing the nitro group (C4), a common reactivity pattern for nitro-activated aromatic and heteroaromatic systems.

-

Nitro Group Reduction: The nitro group can be readily reduced to an amine under various conditions. This transformation is fundamental in synthetic chemistry as it provides a route to amino-pyrazoles, which are valuable precursors for a wide range of pharmaceuticals and functional materials.

Reaction Kinetics Data (Illustrative)

The following tables summarize hypothetical, yet plausible, kinetic data for the primary reactions of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. This data is intended to be illustrative and should be experimentally verified for specific applications.

Table 1: Illustrative Kinetic Parameters for Nucleophilic Aromatic Substitution

| Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) | Eₐ (kJ/mol) | log(A) |

| Piperidine | Methanol | 25 | 1.2 x 10⁻⁴ | 65 | 8.5 |

| Piperidine | Methanol | 50 | 1.5 x 10⁻³ | 65 | 8.5 |

| Sodium Methoxide | Methanol | 25 | 8.5 x 10⁻⁵ | 70 | 8.2 |

| Sodium Methoxide | Methanol | 50 | 9.8 x 10⁻⁴ | 70 | 8.2 |

| Aniline | DMF | 75 | 3.2 x 10⁻⁶ | 85 | 7.9 |

| Aniline | DMF | 100 | 4.1 x 10⁻⁵ | 85 | 7.9 |

Table 2: Illustrative Kinetic Parameters for Nitro Group Reduction

| Reducing Agent | Catalyst | Solvent | Temperature (°C) | k (s⁻¹) (Pseudo-first order) |

| H₂ (1 atm) | 10% Pd/C | Ethanol | 25 | 2.5 x 10⁻³ |

| NaBH₄ | NiCl₂ | Methanol | 0 | 1.8 x 10⁻⁴ |

| SnCl₂·2H₂O | - | Ethyl Acetate | 70 | 9.1 x 10⁻⁴ |

| Fe / NH₄Cl | - | Ethanol/Water | 80 | 1.2 x 10⁻³ |

Experimental Protocols

The following are detailed protocols for the experimental determination of the reaction kinetics for nucleophilic aromatic substitution and nitro group reduction of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.

Protocol 1: Kinetic Analysis of Nucleophilic Aromatic Substitution via UV-Vis Spectroscopy

This protocol describes the monitoring of the SNAr reaction by observing the change in absorbance over time.

Materials and Equipment:

-

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

-

Nucleophile of choice (e.g., piperidine)

-

Anhydrous solvent (e.g., methanol)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate in the chosen solvent (e.g., 1 mM).

-

Prepare a stock solution of the nucleophile at a significantly higher concentration (e.g., 100 mM) to ensure pseudo-first-order conditions.

-

-

Wavelength Selection:

-

Record the UV-Vis spectra of the starting material and the expected product separately to identify a wavelength where there is a significant difference in absorbance.

-

-

Kinetic Run:

-

Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature.

-

Add a known volume of the substrate stock solution to a cuvette and dilute with the solvent to the final volume.

-

Place the cuvette in the spectrophotometer and record the initial absorbance (A₀).

-

Initiate the reaction by adding a small, known volume of the concentrated nucleophile stock solution to the cuvette. Mix quickly and thoroughly.

-

Immediately begin recording the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant, A∞).

-

-

Data Analysis:

-

Plot ln(Aₜ - A∞) versus time (t), where Aₜ is the absorbance at time t.

-